

Technical Guide: Chloramutilide B Chemical Structure Elucidation

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Compound of Interest

Compound Name: chloramutilide B

Cat. No.: B1264065

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Executive Summary

Chloramutilide B (CAS: 1000995-47-0) is a highly oxygenated, dimeric sesquiterpenoid belonging to the lindenane family.[3] Isolated primarily from *Chloranthus spicatus* and *Chloranthus serratus*, it exhibits significant antifungal activity (MIC 0.068 μ M against *Candida albicans*). Its structure represents a formidable challenge in natural product chemistry due to its C39 skeleton, which arises from the [4+2] cycloaddition of two lindenane monomers and subsequent esterification with a dicarboxylic acid linker, forming a macrocyclic cage.

This guide outlines the systematic elucidation workflow, moving from high-resolution mass spectrometry (HRMS) to advanced 2D NMR correlations and final validation via X-ray crystallography.

Physicochemical Profile & Isolation

Substance Identity

Property	Data
IUPAC Name	(Complex lindenane dimer derivative - see SMILES)
Formula	C ₃₉ H ₄₂ O ₁₄
Molecular Weight	734.75 g/mol
Appearance	White amorphous powder or crystals
Solubility	Soluble in CHCl ₃ , DMSO, MeOH; Insoluble in H ₂ O
UV Max	~220 nm (end absorption), characteristic of ester/lactone chromophores

Isolation Protocol

To obtain sufficient material for elucidation, a bioassay-guided fractionation is employed.

- Extraction: Air-dried roots/rhizomes of *Chloranthus spicatus* are extracted with 95% EtOH.
- Partition: The crude extract is suspended in H₂O and partitioned sequentially with Petroleum Ether (PE)

EtOAc

n-BuOH. The EtOAc fraction concentrates the lindenane dimers.

- Chromatography:
 - Silica Gel CC: Gradient elution (PE:Acetone) to separate non-polar terpenes from polar glycosides.
 - MCI Gel / RP-C18: Removes chlorophyll and separates isomers based on hydrophobicity.
 - Semi-Prep HPLC: Final purification using MeOH:H₂O (e.g., 75:25) on a C18 column (UV detection at 210/254 nm).

Structural Elucidation Workflow

The elucidation of **Chloramultilide B** follows a subtractive logic: identifying the monomeric units first, then determining the linkage points.

Mass Spectrometry (Molecular Formula)[6][8]

- Method: HR-ESI-MS (Positive mode).
- Observation: A pseudomolecular ion peak
or
.
- Result: Consistent with $C_{39}H_{42}O_{14}$.
- Unsaturation Number: 19 degrees of unsaturation.
 - Inference: The high unsaturation index suggests a polycyclic framework (lindenane cores are tricyclic) plus multiple carbonyls (esters/lactones) and olefinic bonds.

NMR Spectroscopy Strategy

The C_{39} skeleton implies a dimer ($C_{15} + C_{15} = C_{30}$) plus a linker ($C_9?$ or C_4/C_5 units).

1D NMR Analysis (1H , ^{13}C , DEPT)

- Carbon Count: 39 signals resolved.
 - Carbonyls: ~5-6 signals (δ 165–175 ppm), indicating lactones and ester bridges.
 - Olefinic: Multiple signals (δ 110–150 ppm).
 - Oxygenated Methines: δ 60–80 ppm (critical for linkage points).
 - Characteristic Cyclopropane: High-field signals (δ 0.5–1.5 ppm) typical of the lindenane cyclopropane ring (H-1/H-2/H-3 region).

2D NMR Correlations

- COSY (^1H - ^1H): Establishes the spin systems of the individual lindenane monomers (Unit A and Unit B).
 - Key Spin System: H-1
 - H-2
 - H-3 (cyclopropane); H-6
 - H-7
 - H-8.
- HMBC (^1H - ^{13}C): Connects the spin systems and identifies the ester linkages.
 - Linkage 1: Correlation from an oxygenated methine proton (e.g., H-8 or H-9) of Monomer A to the carbonyl of the linker.
 - Linkage 2: Correlation from Monomer B to the other end of the linker.
- NOESY/ROESY: Determines the relative stereochemistry.
 - Critical: NOE correlations between the angular methyls and the cyclopropane protons define the cis-fused ring junctions.

The "Lindenane Dimer" Logic

Chloramultilide B is formed by a Diels-Alder type [4+2] cycloaddition between two lindenane units (often a diene and a dienophile).

- Monomer A (Dienophile): Usually a chloranthalactone derivative.
- Monomer B (Diene): Often a furan-containing lindenane.
- The Linker: In **Chloramultilide B**, the monomers are often further bridged by an ester chain (e.g., a fumarate or succinate derivative) creating a macrocycle.

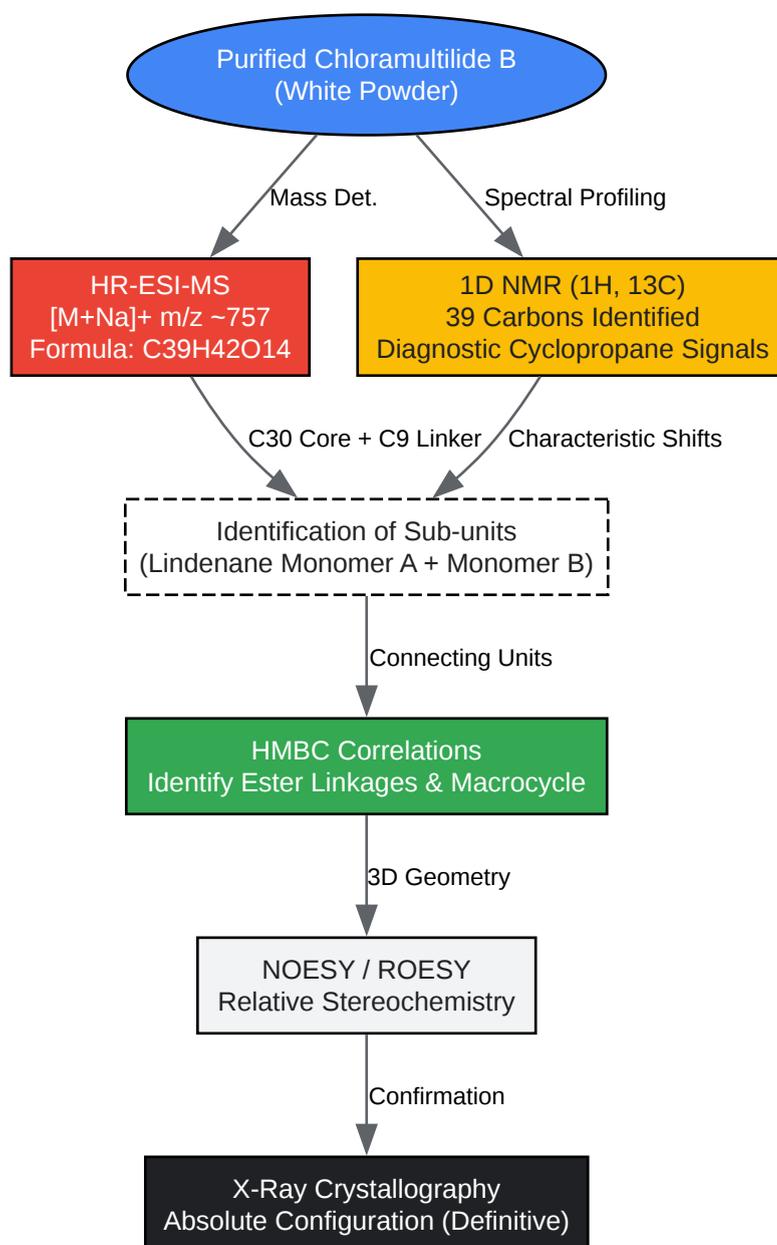
X-Ray Crystallography (The Gold Standard)

Due to the flexibility of the macrocyclic ring and the density of stereocenters (11+ chiral centers), NMR alone often leaves stereochemical ambiguities.

- Protocol: Slow evaporation from MeOH/CHCl₃.
- Result: Single-crystal X-ray diffraction confirms the absolute configuration (Flack parameter analysis) and the specific connectivity of the ester bridge.
- Outcome: Confirms the structure as a bis-sesquiterpenoid with a unique cage-like architecture.

Visualization of the Elucidation Logic

The following diagram illustrates the logical flow from spectral data to the final structure, highlighting the "Divide and Conquer" approach used for dimers.



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Caption: Workflow for elucidating **Chloramultilide B**, integrating spectroscopic data with crystallographic validation.

Key Spectroscopic Data Summary

Signal Type	Chemical Shift (δ C ppm)	Chemical Shift (δ H ppm)	Diagnostic Feature
Ester/Lactone C=O	165.0 – 175.0	—	Indicates macrocyclic linker & lactone rings.
Olefinic C=C	120.0 – 150.0	5.0 – 7.0	Double bonds in the lindenane core/linker.
Hemiketal/Acetal	95.0 – 105.0	—	Often present if furan ring is oxidized.
Oxymethine (CH-O)	65.0 – 80.0	3.5 – 5.5	Points of esterification (linkage sites).
Cyclopropane (CH)	20.0 – 35.0	0.5 – 1.5	Signature of Lindenane skeleton.
Angular Methyls	15.0 – 25.0	0.8 – 1.2 (s)	Singlets; key for stereochemical assignment.

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